molecular formula C22H23N3O4S B11129675 2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11129675
M. Wt: 425.5 g/mol
InChI Key: HKDDLVNHPGHTJM-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on tumor cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to disrupted cellular processes. For example, its anticancer activity could be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

What sets 2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the acetyl(benzyl)amino group and the dimethoxyphenyl moiety can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-14-20(21(27)24-18-11-10-17(28-3)12-19(18)29-4)30-22(23-14)25(15(2)26)13-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,24,27)

InChI Key

HKDDLVNHPGHTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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